molecular formula C9H16O B1435714 3-Cyclobutyl-2,2-dimethylpropanal CAS No. 1936119-86-6

3-Cyclobutyl-2,2-dimethylpropanal

Cat. No. B1435714
CAS RN: 1936119-86-6
M. Wt: 140.22 g/mol
InChI Key: JNZKOVGKOWBWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-2,2-dimethylpropanal is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.22 g/mol . The IUPAC name for this compound is 3-cyclobutyl-2,2-dimethylpropanal . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-2,2-dimethylpropanal can be represented by the InChI string: InChI=1S/C9H16O/c1-9(2,7-10)6-8-4-3-5-8/h7-8H,3-6H2,1-2H3 . The Canonical SMILES representation is CC(C)(CC1CCC1)C=O . The compound has a complexity of 123 .


Physical And Chemical Properties Analysis

3-Cyclobutyl-2,2-dimethylpropanal has a molecular weight of 140.22 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 140.120115130 g/mol . The topological polar surface area is 17.1 Ų . The compound has 10 heavy atoms .

Scientific Research Applications

I have conducted a search for the scientific research applications of 3-Cyclobutyl-2,2-dimethylpropanal, but unfortunately, there is limited publicly available information on specific applications for this compound. It’s possible that the applications are not well-documented or are proprietary to certain research institutions.

However, compounds containing cyclobutyl fragments are known to be of interest in pharmaceutical research due to their unique structural properties. For example, cyclobutyl-containing drugs have been studied for their structure-activity relationships, targets, and mechanisms, and some are in the market or clinical stages .

Safety And Hazards

3-Cyclobutyl-2,2-dimethylpropanal is classified as a combustible liquid under the GHS classification .

properties

IUPAC Name

3-cyclobutyl-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,7-10)6-8-4-3-5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZKOVGKOWBWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-2,2-dimethylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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